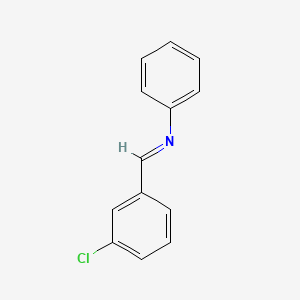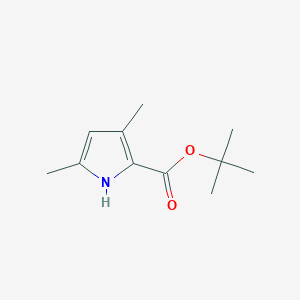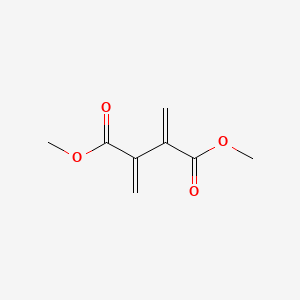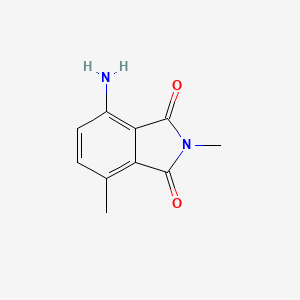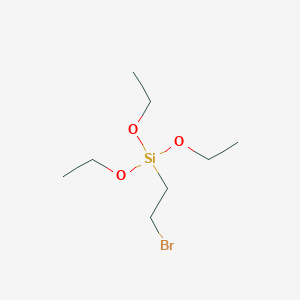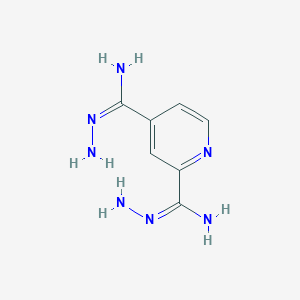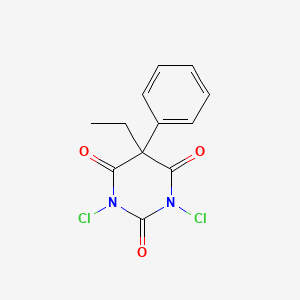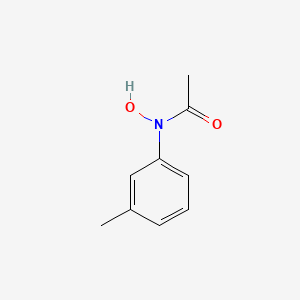
N-Hydroxy-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-N-(3-methylphenyl)acetamide: is an organic compound with the molecular formula C9H11NO2 . It is also known by other names such as m-Acetotoluidide and m-Methylacetanilide . This compound is characterized by the presence of a hydroxyl group (-OH) and an acetamide group (-NHCOCH3) attached to a benzene ring substituted with a methyl group at the meta position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Acetylation: One common method to synthesize N-Hydroxy-N-(3-methylphenyl)acetamide involves the acetylation of 3-methylaniline with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale acetylation and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-(3-methylphenyl)acetamide.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: N-Hydroxy-N-(3-methylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds.
Biology:
Enzyme Inhibition Studies: It is used in studies involving enzyme inhibition, particularly those involving hydroxylamine derivatives.
Medicine:
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Chemical Manufacturing: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The acetamide group can interact with hydrophobic pockets within proteins, affecting their function .
Comparación Con Compuestos Similares
- N-Hydroxy-N-(2-methylphenyl)acetamide
- N-(4-hydroxy-3-methylphenyl)acetamide
- N-(2-Methoxyphenyl)acetamide
Comparison:
- N-Hydroxy-N-(3-methylphenyl)acetamide is unique due to the position of the methyl group on the benzene ring, which affects its reactivity and interaction with other molecules .
- N-Hydroxy-N-(2-methylphenyl)acetamide has the methyl group at the ortho position, leading to different steric and electronic effects .
- N-(4-hydroxy-3-methylphenyl)acetamide has an additional hydroxyl group, which can enhance its hydrogen bonding capabilities .
- N-(2-Methoxyphenyl)acetamide contains a methoxy group, which can influence its solubility and reactivity .
Propiedades
Número CAS |
27687-62-3 |
|---|---|
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
N-hydroxy-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C9H11NO2/c1-7-4-3-5-9(6-7)10(12)8(2)11/h3-6,12H,1-2H3 |
Clave InChI |
HWCZUJYNIKHZOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N(C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



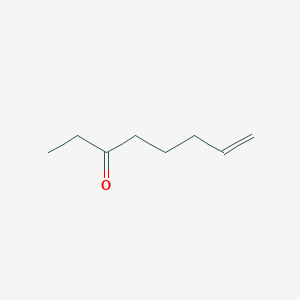
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)
![Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate](/img/structure/B14681488.png)
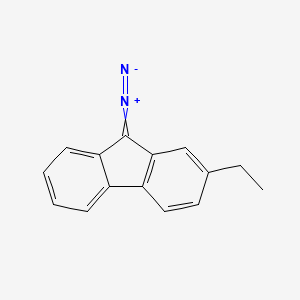
![(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14681497.png)
![1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide](/img/structure/B14681503.png)
